4-(furan-2-carbonyl)-3-hydroxy-1-(3-morpholinopropyl)-5-(pyridin-3-yl)-1H-pyrrol-2(5H)-one
CAS No.: 380904-61-0
Cat. No.: VC7104350
Molecular Formula: C21H23N3O5
Molecular Weight: 397.431
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 380904-61-0 |
|---|---|
| Molecular Formula | C21H23N3O5 |
| Molecular Weight | 397.431 |
| IUPAC Name | 3-(furan-2-carbonyl)-4-hydroxy-1-(3-morpholin-4-ylpropyl)-2-pyridin-3-yl-2H-pyrrol-5-one |
| Standard InChI | InChI=1S/C21H23N3O5/c25-19(16-5-2-11-29-16)17-18(15-4-1-6-22-14-15)24(21(27)20(17)26)8-3-7-23-9-12-28-13-10-23/h1-2,4-6,11,14,18,26H,3,7-10,12-13H2 |
| Standard InChI Key | UQICMZYOPFBSGA-UHFFFAOYSA-N |
| SMILES | C1COCCN1CCCN2C(C(=C(C2=O)O)C(=O)C3=CC=CO3)C4=CN=CC=C4 |
Introduction
Chemical Identification and Nomenclature
Systematic Nomenclature and Molecular Formula
The compound’s IUPAC name, 3-(furan-2-carbonyl)-4-hydroxy-1-(3-morpholin-4-ylpropyl)-2-pyridin-3-yl-2H-pyrrol-5-one, systematically describes its substituent arrangement. Its molecular formula, C21H23N3O5, corresponds to a molecular weight of 397.431 g/mol, as calculated from isotopic composition. The presence of multiple heteroatoms (three nitrogen and five oxygen atoms) contributes to its polar surface area and potential for hydrogen bonding.
Identifier Codes and Synonyms
Key identifiers include:
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CAS Registry Number: 380904-61-0
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InChIKey: UQICMZYOPFBSGA-UHFFFAOYSA-N
Synonyms such as MLS001034295 and AKOS001468773 appear in vendor catalogs, reflecting its use in high-throughput screening libraries .
Structural Analysis and Molecular Characteristics
Core Framework and Substituent Roles
The molecule’s architecture centers on a 2,5-dihydro-1H-pyrrol-2-one scaffold, a five-membered lactam ring. Critical substituents include:
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Furan-2-carbonyl group: Positioned at C3, this electron-withdrawing moiety may influence electronic distribution and π-π stacking interactions.
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3-Morpholinopropyl chain: Attached to N1, the morpholine ring enhances solubility via its hydrophilic oxygen atom, while the propyl linker provides conformational flexibility .
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Pyridin-3-yl group: At C5, this aromatic system introduces potential for metal coordination or cation-π interactions.
Stereochemical Considerations
While stereochemical data remain unspecified in available sources, the C3 hydroxy group and C4 carbonyl create chiral centers. Computational models suggest that the 3R,4S configuration predominates in similar pyrrolidinones, though experimental validation is pending .
Synthesis and Manufacturing Insights
Proposed Synthetic Routes
Though detailed protocols are proprietary, retrosynthetic analysis suggests a multi-step approach:
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Pyrrolidinone core formation via cyclization of γ-amino ketones.
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Morpholinopropyl introduction through alkylation of the lactam nitrogen with 3-morpholinopropyl chloride .
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Furanoyl and pyridyl coupling using Suzuki-Miyaura or Ullmann reactions for aromatic substituents.
Purification and Characterization
Post-synthesis, chromatography (HPLC or flash) isolates the product, with purity confirmed by 1H/13C NMR and HRMS. The absence of reported crystal structures implies challenges in crystallization, likely due to conformational flexibility.
Physicochemical Properties and Stability
Solubility and Partition Coefficients
Predicted properties (Table 1) derive from QSAR models:
| Property | Value | Method |
|---|---|---|
| LogP (octanol-water) | 1.2 ± 0.3 | XLogP3 |
| Water Solubility | 0.12 mg/mL (25°C) | ALOGPS |
| pKa | 4.1 (hydroxy), 8.9 (morpholine) | ChemAxon |
The moderate LogP indicates balanced lipophilicity, suitable for membrane permeation.
Stability Profile
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Photostability: Susceptible to UV degradation at the furan ring .
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Hydrolytic Stability: Lactam ring resists hydrolysis at pH 4–8 but opens under strong acidic/basic conditions .
Comparative Analysis with Structural Analogs
Pyridin-3-yl vs. p-Tolyl Derivatives
Replacing pyridin-3-yl with p-tolyl (CAS 381203-00-5) increases LogP from 1.2 to 2.1, enhancing blood-brain barrier penetration but reducing aqueous solubility .
Role of the Morpholine Group
Compared to piperidine analogs, the morpholine-containing derivative shows 3-fold higher solubility in simulated gastric fluid, attributed to the oxygen’s H-bonding capacity .
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